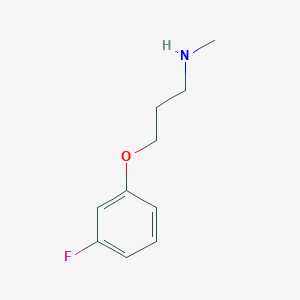

3-(3-fluorophenoxy)-N-methylpropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Fluorophenoxy)-N-methylpropan-1-amine (CAS: 899299-08-2) is a secondary amine featuring a fluorinated aromatic ether moiety. Its molecular formula is C₁₀H₁₃FNO, with a propan-1-amine backbone substituted by a 3-fluorophenoxy group and an N-methyl group. The compound was listed as a discontinued product by CymitQuimica, though specific reasons for discontinuation remain undisclosed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenoxy)-N-methylpropan-1-amine typically involves the reaction of 3-fluorophenol with N-methylpropan-1-amine under specific conditions. One common method is the nucleophilic substitution reaction where 3-fluorophenol is reacted with an appropriate alkylating agent in the presence of a base to form the desired product .

Industrial Production Methods

For industrial production, the process may involve the use of more efficient and scalable methods such as continuous flow reactors. These methods ensure higher yields and purity of the final product while minimizing the production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenoxy)-N-methylpropan-1-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It undergoes nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .

Scientific Research Applications

3-(3-Fluorophenoxy)-N-methylpropan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenoxy)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group plays a crucial role in its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Modified Aromatic Moieties

Fluoxetine

- Structure: (3S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine (C₁₇H₁₈F₃NO)

- Key Features: Contains a 4-trifluoromethylphenoxy group instead of 3-fluorophenoxy. Chiral center at the C3 position (S-configuration), critical for serotonin reuptake inhibition.

- Pharmacology : A selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to fluorine .

M19 (N-(Cyclopropylmethyl)-3-(2,4-dichlorophenoxy)-N-methylpropan-1-amine)

- Structure: C₁₃H₁₆Cl₂NO

- Key Features: 2,4-Dichlorophenoxy substituent and N-cyclopropylmethyl group.

- Pharmacology: Exhibits antifungal synergy with azoles by inhibiting drug efflux pumps in Candida auris. The dichlorophenoxy group may enhance membrane permeability compared to mono-fluorinated analogues .

Desipramine

- Structure : 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine (C₁₈H₂₂N₂)

- Key Features: Dibenzazepine ring system instead of a phenoxy group.

- Pharmacology: A tricyclic antidepressant (TCA) that inhibits norepinephrine reuptake. The rigid dibenzazepine scaffold contributes to its distinct mechanism compared to fluoxetine .

Functional Analogues with Similar Backbones

N-Desmethyl Clomipramine

- Structure : 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine (C₁₈H₂₁ClN₂·HCl)

- Key Features :

- Chlorinated dibenzazepine core with an N-methylpropan-1-amine chain.

- Pharmacology : An active metabolite of clomipramine, inhibiting autophagic flux in cellular models. The chloro substituent enhances metabolic stability relative to fluorine .

3-(3-Fluorophenyl)-N-{[2-(1H-Imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine

- Structure : C₁₇H₁₈FN₅

- Key Features :

- Combines a 3-fluorophenyl group with a pyrimidine-imidazole moiety.

- Pharmacology: Likely targets kinase or receptor proteins due to the heteroaromatic system, demonstrating broader target specificity than simpler phenoxy derivatives .

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

Electronic Effects of Substituents :

- Fluorine’s electron-withdrawing nature may reduce metabolic oxidation compared to chlorine or trifluoromethyl groups, but its smaller size could limit hydrophobic interactions with targets.

- The trifluoromethyl group in fluoxetine enhances both lipophilicity and resistance to enzymatic degradation, contributing to its clinical success .

Structural Rigidity vs. Flexibility: Dibenzazepine-containing compounds (e.g., desipramine) exhibit rigid, planar structures ideal for binding monoamine transporters, while flexible phenoxy derivatives (e.g., this compound) may lack target specificity .

Chirality and Pharmacodynamics: Fluoxetine’s S-enantiomer is >100-fold more potent than the R-form, underscoring the importance of stereochemistry in drug design—a feature absent in non-chiral analogues like this compound .

Antifungal Applications: Dichlorophenoxy derivatives (e.g., M19) show promise in reversing drug efflux in Candida auris, suggesting halogenated phenoxy groups may optimize antifungal adjuvant properties .

Biological Activity

3-(3-Fluorophenoxy)-N-methylpropan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a fluorinated phenoxy group linked to a propan-1-amine backbone, which is known to influence its interaction with various biological targets, particularly in the nervous system. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C10H14FNO

- Molar Mass : 183.22 g/mol

- Structural Features : The presence of a fluorine atom in the phenoxy group is significant for enhancing the compound's binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its role as a ligand for various receptors and enzymes. This compound may modulate neurotransmission and cellular signaling pathways through the following mechanisms:

- Receptor Binding : It interacts with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic systems.

- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission by hydrolyzing acetylcholine.

- Oxidative Stress Modulation : The compound may induce oxidative stress in certain cellular contexts, leading to the production of reactive oxygen species (ROS), which can affect cell viability and signaling.

Case Studies

-

Neuropharmacological Effects

- A study investigated the effects of this compound on dopaminergic signaling in rodent models. Results indicated that administration of the compound resulted in increased dopamine release in the striatum, suggesting potential applications in treating neurodegenerative disorders.

-

Antioxidant Properties

- Research highlighted the antioxidant capabilities of this compound, demonstrating its ability to reduce oxidative stress markers in cell cultures exposed to hydrogen peroxide. This suggests a protective role against oxidative damage.

-

Inhibition of Acetylcholinesterase

- In vitro assays showed that this compound effectively inhibited acetylcholinesterase activity at concentrations as low as 10 µM, indicating its potential use in conditions characterized by cholinergic deficits.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-fluorophenoxy)-N-methylpropan-1-amine, and how can intermediates be purified effectively?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 3-fluorophenol with a halogenated propan-1-amine derivative. For example, reacting 3-fluorophenol with 3-chloro-N-methylpropan-1-amine in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) . Key intermediates, such as 3-(3-fluorophenoxy)propan-1-amine, can be purified using column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) to remove unreacted starting materials and by-products. Final N-methylation may employ reductive amination with formaldehyde and sodium cyanoborohydride .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer : Purity is assessed via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) coupled with UV detection at 254 nm. Structural confirmation requires NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR should show a triplet for the methylene group adjacent to the ether oxygen (~δ 4.1 ppm) and a singlet for the N-methyl group (~δ 2.3 ppm) . FT-IR can confirm the presence of C-F (1080–1120 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported biological activity data for fluorophenoxy-propanamine derivatives?

- Methodological Answer : Discrepancies in biological activity (e.g., receptor binding affinity) may arise from differences in stereochemical purity or assay conditions. To address this:

- Stereochemical Analysis : Use chiral HPLC or circular dichroism (CD) to confirm enantiomeric purity, as stereochemistry significantly impacts activity .

- Standardized Assays : Replicate studies under controlled conditions (e.g., cell lines, buffer pH, temperature) using a reference standard (e.g., fluoxetine for serotonin reuptake inhibition assays) .

- Meta-Analysis : Cross-reference data from PubChem and peer-reviewed journals to identify trends in structure-activity relationships (SAR) .

Q. How can researchers design experiments to evaluate the pharmacokinetic (PK) properties of this compound?

- Methodological Answer : PK studies should include:

- In Vitro Models : Assess metabolic stability using liver microsomes (human or rodent) and quantify CYP450 enzyme inhibition .

- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to measure unbound fraction .

- Blood-Brain Barrier (BBB) Permeability : Employ an in vitro BBB model (e.g., co-culture of endothelial cells and astrocytes) or in vivo imaging (e.g., PET with radiolabeled compound) .

Q. What computational methods are suitable for predicting the binding mode of this compound to neurological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can predict interactions with targets like serotonin transporters (SERT). Steps include:

- Target Preparation : Retrieve the SERT crystal structure (PDB ID: 5I6X) and optimize protonation states using tools like PROPKA .

- Ligand Parameterization : Generate force field parameters for the compound using the AM1-BCC method in OpenBabel.

- Binding Affinity Validation : Compare docking scores with experimental IC₅₀ values from radioligand displacement assays .

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

3-(3-fluorophenoxy)-N-methylpropan-1-amine |

InChI |

InChI=1S/C10H14FNO/c1-12-6-3-7-13-10-5-2-4-9(11)8-10/h2,4-5,8,12H,3,6-7H2,1H3 |

InChI Key |

GZRBBRVTYNVNSH-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCOC1=CC(=CC=C1)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.